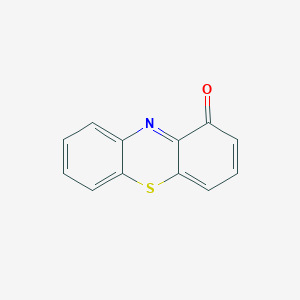

Phenothiazine-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7NOS |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

phenothiazin-1-one |

InChI |

InChI=1S/C12H7NOS/c14-9-5-3-7-11-12(9)13-8-4-1-2-6-10(8)15-11/h1-7H |

InChI Key |

CPQFLZCJWDFFEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=O)C=CC=C3S2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Phenothiazine 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of phenothiazine-1-one derivatives. Analysis of proton (¹H) and carbon (¹³C) chemical shifts, along with two-dimensional correlation experiments, allows for the unambiguous assignment of all atoms within the molecule.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectra of phenothiazine (B1677639) derivatives exhibit characteristic signals for aromatic, and where applicable, aliphatic protons. The protons on the phenothiazine core typically resonate in the aromatic region, generally between δ 6.5 and 8.5 ppm. rasayanjournal.co.inbiotech-asia.org The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the rings. For instance, in some 10-substituted phenothiazine derivatives, the aromatic protons appear as multiplets in the range of 7.18–7.55 ppm. acs.org The N-H proton of an unsubstituted phenothiazine ring, when present, gives a characteristic singlet, which can appear as far downfield as δ 8.85-9.08 ppm. scispace.com

In derivatives where an acyl group is attached to the nitrogen, such as in 1-(10H-phenothiazin-10-yl)ethan-1-one derivatives, the protons of the ethyl group will show characteristic aliphatic signals. biotech-asia.org For example, a methylene (B1212753) group adjacent to a nitrogen can appear as a triplet around 3.9 ppm. nih.gov The chemical shifts of protons are sensitive to the electronic environment, with electron-withdrawing groups generally shifting signals to a higher chemical shift (downfield) and electron-donating groups causing an upfield shift.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Phenothiazine Derivatives

| Proton Type | Chemical Shift (δ, ppm) Range |

| Aromatic Protons | 6.5 - 8.5 rasayanjournal.co.inbiotech-asia.org |

| N-H Proton | 8.8 - 9.1 scispace.com |

| N-CH₂ (aliphatic) | ~3.9 nih.gov |

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the molecule.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of phenothiazine-1-one systems. The carbonyl carbon (C=O) of the "one" functionality is a key diagnostic signal, typically appearing significantly downfield in the range of δ 180-190 ppm. nih.gov The aromatic carbons of the phenothiazine rings resonate in the approximate range of δ 114-145 ppm. scispace.comnih.gov The specific chemical shifts of these carbons are influenced by the substituents on the aromatic rings and the nitrogen atom. For example, carbons directly attached to the nitrogen and sulfur atoms have distinct chemical shifts that aid in their assignment. In some phenothiazine derivatives, the carbon atoms of the aromatic rings can be found between 114.47 and 145.75 ppm. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in Phenothiazine Systems

| Carbon Type | Chemical Shift (δ, ppm) Range |

| Carbonyl Carbon (C=O) | 180 - 190 nih.gov |

| Aromatic Carbons | 114 - 145 scispace.comnih.gov |

Note: The exact chemical shifts can vary based on the solvent and molecular structure.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HMBC)

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. This is particularly useful for assigning the protons within the aromatic rings of the phenothiazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional conformation of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting different fragments of the molecule, for instance, linking the protons on the phenothiazine ring to the carbonyl carbon. mdpi.com Complete assignments of ¹H and ¹³C NMR data for various complex molecules, including derivatives of phenylpiperazine, have been successfully achieved using a combination of 1D and 2D NMR techniques. nih.gov

The combined application of these 1D and 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of phenothiazine-1-one and its derivatives. nih.govchemrxiv.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For phenothiazine-1-one systems, high-resolution mass spectrometry (HRMS) is often employed to accurately determine the molecular formula. scispace.com

The fragmentation of phenothiazine derivatives in the mass spectrometer can provide valuable structural information. nih.gov Common fragmentation pathways include the loss of side chains attached to the nitrogen atom or cleavage of the heterocyclic ring. For instance, phenothiazine sulfoxide (B87167) has been observed to fragment with an initial loss of an 'OH' group, followed by the loss of a sulfur atom. researchgate.net The molecular ion peak [M]+ or the protonated molecule [M+H]+ is typically observed, confirming the molecular weight of the compound. rasayanjournal.co.innih.gov The fragmentation patterns are often specific to the substitution on the phenothiazine core and can be used to differentiate between isomers. nih.gov

Table 3: Common Fragmentation Observations in Mass Spectrometry of Phenothiazine Derivatives

| Observation | Description |

| Molecular Ion Peak ([M]+ or [M+H]+) | Confirms the molecular weight of the compound. rasayanjournal.co.innih.gov |

| Loss of Side Chains | Fragmentation of substituents on the nitrogen or aromatic rings. |

| Ring Cleavage | Breakage of the tricyclic phenothiazine structure. |

| Loss of Heteroatoms | Expulsion of sulfur or other heteroatoms. researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of a phenothiazine-1-one derivative will display characteristic absorption bands corresponding to the various functional groups within the molecule. The most prominent and diagnostic peak is the stretching vibration of the carbonyl group (C=O) from the "one" functionality. This peak typically appears in the region of 1650-1700 cm⁻¹. biotech-asia.orgnih.gov

Other important vibrational bands include:

N-H Stretch : For unsubstituted phenothiazines, a sharp peak around 3300-3400 cm⁻¹ indicates the N-H bond. rasayanjournal.co.in

Aromatic C-H Stretch : These are typically observed above 3000 cm⁻¹. biotech-asia.org

Aromatic C=C Stretch : Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings. mdpi.com

C-N Stretch : Found in the 1200-1350 cm⁻¹ range.

C-S Stretch : These vibrations are generally weaker and appear in the fingerprint region.

The presence and exact position of these bands provide confirmatory evidence for the presence of the phenothiazine-1-one core structure and its substituents. For example, the transformation of an aldehyde to a carboxylic acid on a phenothiazine core was evidenced by the shift of the C=O stretching band from 1670 cm⁻¹ to 1730 cm⁻¹, and the appearance of a broad O-H stretch around 3450 cm⁻¹. lew.ro

Table 4: Characteristic FT-IR Absorption Bands for Phenothiazine-1-one Systems

| Functional Group | Wavenumber (cm⁻¹) Range |

| Carbonyl (C=O) Stretch | 1650 - 1700 biotech-asia.orgnih.gov |

| N-H Stretch | 3300 - 3400 rasayanjournal.co.in |

| Aromatic C-H Stretch | > 3000 biotech-asia.org |

| Aromatic C=C Stretch | 1450 - 1600 mdpi.com |

Resonance Raman Spectroscopy for Electronic Structure and Radical Species

Resonance Raman (RR) spectroscopy is a powerful technique for selectively probing the vibrational modes of a chromophore within a molecule. By tuning the excitation wavelength of the laser to coincide with an electronic transition of the target species, a significant enhancement of the Raman scattering intensity for vibrations coupled to that transition is achieved. acs.org This method has been particularly valuable in the study of transient species like radical cations, which often possess intense absorption bands in the visible region. researchgate.netrsc.org

The formation of the phenothiazine radical cation (PTZ•+) has been extensively investigated using RR spectroscopy. researchgate.net When phenothiazine (PTZ) is oxidized, for instance by reaction with a solid acid like mordenite (B1173385) or through chemical oxidation, it forms a stable radical cation. researchgate.netresearchgate.net This radical species exhibits a strong and complex absorption band in the visible spectrum, with a maximum typically around 516-517 nm, which is ideal for RR studies. acs.orgresearchgate.net

Upon excitation within this absorption band, the RR spectrum of PTZ•+ shows preferential enhancement of specific vibrational modes. A particularly strong Raman band observed around 476 cm⁻¹ has been assigned to a C-S-C bending mode. researchgate.net The significant enhancement of this mode is explained by theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). These calculations reveal that the electronic transition at ~516 nm involves the promotion of an electron from molecular orbitals localized on the aromatic rings to the singly occupied molecular orbital (SOMO). researchgate.net This SOMO has a predominant contribution from the sulfur atomic orbitals, which explains why a vibrational mode involving the sulfur atom is so intensely enhanced in the RR spectrum. researchgate.net

Furthermore, analysis of the RR spectra provides insights into the structural changes that occur upon radical formation. Neutral phenothiazine has a folded, butterfly-like structure, whereas the radical cation (PTZ•+) adopts a planar geometry. researchgate.net The observed shifts in vibrational frequencies from the parent molecule to the radical cation reflect these structural and electronic reorganizations. rsc.org For instance, in the oxidized form of chlorpromazine (B137089) (CPZ), a phenothiazine derivative, the disappearance of aromatic C=C stretching vibrations at 1570 and 1567 cm⁻¹ and the concurrent emergence of new bands at 1581 and 1569 cm⁻¹ indicate a significant reorganization of the aromatic system upon oxidation. mdpi.com

Electronic Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For phenothiazine-based systems, the absorption spectra typically exhibit multiple bands corresponding to different electronic transitions. The high-energy bands are generally assigned to π-π* transitions within the aromatic rings of the phenothiazine core. mdpi.comrsc.org In many phenothiazine derivatives, particularly those designed as donor-acceptor (D-A) systems, a lower-energy absorption band is also observed, which is attributed to an intramolecular charge transfer (ICT) from the electron-rich phenothiazine donor to an electron-acceptor moiety. rsc.orgemerald.com

The position and intensity of these absorption bands are sensitive to both the molecular structure and the solvent environment. For example, the oxidation state of the sulfur atom in the phenothiazine ring significantly impacts the electronic properties. Oxygen functionalization of the sulfur atom leads to a blue shift (hypsochromic shift) of the absorption maxima, indicating that phenothiazine is a stronger electron donor compared to its oxidized counterparts, phenothiazine 5-oxide and phenothiazine 5,5-dioxide. nih.gov In a series of naphthalimide-phenothiazine derivatives, the absorption maximum shifts from 437 nm for the non-oxidized compound to 395 nm for the corresponding 5,5-dioxide derivative in toluene (B28343). nih.gov

The solvent polarity also plays a crucial role, often leading to a phenomenon known as solvatochromism. In a study of a novel phenothiazine-based dye, the absorption bands in various solvents ranged from 500 to 580 nm, a shift attributed to ICT and other transitions. emerald.com The molar extinction coefficients (ε), which measure the probability of the electronic transition, are often high for these compounds, with values reported in the range of 10,000 to over 60,000 M⁻¹cm⁻¹. acs.org

When phenothiazine is oxidized to its radical cation (PTZ•+), new and distinct absorption features appear. The PTZ•+ species shows a characteristic intense absorption band with a maximum at approximately 514-526 nm, along with broader absorption features in the near-infrared (NIR) region, typically between 650 and 900 nm. mdpi.combatistalab.com These new transitions are associated with the altered electronic structure of the radical cation. mdpi.com

Table 1: UV-Vis Absorption Data for Selected Phenothiazine Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Citation |

|---|---|---|---|---|

| (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one | DMSO | 408 | Not Specified | ubbcluj.ro |

| Phenothiazine Dye (PTZIDM) | Various | 500-580 | 3.05 x 104 | emerald.com |

| NPI-PTZ1 | Toluene | 437 | 17,200 | nih.govacs.org |

| NPI-PTZ2 | Toluene | 407 | 23,200 | nih.govacs.org |

| NPI-PTZ3 | Toluene | 395 | 27,100 | nih.govacs.org |

| NPI-PTZ4 | Toluene | 437 | 23,100 | acs.org |

| NPI-PTZ5 | Toluene | 394 | 64,900 | acs.org |

| 10-phenyl-10H-phenothiazine (PTZ) | CH2Cl2 | Not Specified | 47,600 (at 253 nm) | batistalab.comphotochemcad.com |

| PTZ•+ (Radical Cation) | CH3CN | 514, 772, 864 | Not Specified | batistalab.com |

| Ferrocene-Phenothiazine (1) | DCM | ~260, ~460 | Not Specified | rsc.org |

| Ferrocene-Phenothiazine Sulfone (4) | DCM | ~230, ~455 | Not Specified | rsc.org |

Fluorescence spectroscopy provides critical information about the emissive properties of molecules from their lowest excited singlet state (S₁). Phenothiazine derivatives are known to be highly fluorescent, with their emission characteristics being highly dependent on their molecular structure, substitution patterns, and the surrounding environment. nih.govrsc.orgbeilstein-journals.org

The emission wavelength of phenothiazine-based compounds can be tuned across the visible spectrum. For instance, a phenothiazine-chalcone derivative exhibits emission at 560 nm in DMSO. ubbcluj.ro In donor-acceptor type dyes, the emission is often strongly solvent-dependent, with increasing solvent polarity causing a significant red shift (bathochromic shift) of the emission maximum due to the stabilization of the ICT excited state. nih.gov For example, a phenothiazine derivative (PTZ-1) showed emission at 554 nm in a low-polarity solvent (dioxane) and at 607 nm in a high-polarity solvent (ethanol). nih.gov

The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is another key parameter. For many phenothiazine derivatives, the quantum yield is sensitive to solvent polarity, often decreasing in more polar solvents where non-radiative decay pathways become more favorable. nih.gov However, some systems maintain high quantum yields, with values reported from 51% to 87% in toluene for certain naphthalimide-phenothiazine derivatives. nih.govacs.org In contrast, the parent phenothiazine molecule has a very low quantum yield of 0.006 in cyclohexane. photochemcad.com This highlights the profound effect that derivatization has on the emissive properties.

The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, is an important characteristic for applications in imaging and sensing. mdpi.com Large Stokes shifts are desirable as they minimize the overlap between absorption and emission spectra, thereby reducing self-quenching. mdpi.com Phenothiazine derivatives can exhibit very large Stokes shifts. Values ranging from 4846 cm⁻¹ to over 9430 cm⁻¹ have been reported, indicating substantial geometric reorganization between the ground and excited states. emerald.comubbcluj.ro A fluorescent probe based on a phenothiazine-quinazolinone structure (BPQ-1) was reported to have a large Stokes shift of 168 nm. tandfonline.com

Table 2: Fluorescence Data for Selected Phenothiazine Derivatives

| Compound | Solvent | λem (nm) | Quantum Yield (Φf) | Stokes Shift (cm-1 / nm) | Citation |

|---|---|---|---|---|---|

| (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one | DMSO | 560 | Low | 7558 cm-1 | ubbcluj.ro |

| Phenothiazine Dye (PTZIDM) | Ethanol | Not Specified | 0.00027 - 0.0404 | 4846 - 9430 cm-1 | emerald.com |

| Phenothiazine | Cyclohexane | Not Specified | 0.006 | Not Specified | photochemcad.com |

| Phenothiazine-embedded Pentaphyrins | Not Specified | 708-715 | 0.08 - 0.11 | Not Specified | nih.gov |

| PTZ-1 | Dioxane | 554 | 0.62 | Not Specified | nih.gov |

| PTZ-1 | Ethanol | 607 | 0.20 | Not Specified | nih.gov |

| NPI-PTZ Derivatives | Toluene | Not Specified | 0.51 - 0.87 | Not Specified | nih.govacs.org |

| BPQ-1 | PBS:DMF | 548 -> 480 | Not Specified | 168 nm | tandfonline.com |

| PHPQ-SH | PBS/CH3CN | 535 | 0.01 (increases 163-fold with GSH) | 138 nm | mdpi.com |

| JNU-S | Chloroform | Not Specified | 0.52 | Not Specified | rsc.org |

| JNU-SO₂ | Chloroform | Not Specified | 0.06 | Not Specified | rsc.org |

Beyond prompt fluorescence, some phenothiazine systems exhibit emission from their triplet excited state (T₁), a process known as phosphorescence. This emission is typically longer-lived than fluorescence. Recently, significant research has focused on achieving room-temperature phosphorescence (RTP) in purely organic materials, a phenomenon that is challenging to realize. researchgate.net Phenothiazine derivatives have emerged as promising candidates for RTP. For example, by introducing dicarbonyl bridges between phenothiazine units, photoactivated RTP has been observed in polyvinyl alcohol (PVA) films. chinesechemsoc.org In one case, a derivative (DPTZC1) showed an RTP quantum yield of 4.91% with a lifetime of 23.96 ms (B15284909). chinesechemsoc.org The introduction of d–pπ bonds through sulfur oxidation in N-acyl phenothiazine derivatives has also been shown to dramatically enhance phosphorescence lifetimes, with one derivative (DOPEO) exhibiting a record lifetime of 876 ms and a phosphorescence quantum yield of 8.2%. lnu.edu.cn

Thermally Activated Delayed Fluorescence (TADF) is another important photophysical process observed in specifically designed phenothiazine derivatives. TADF materials are crucial for third-generation organic light-emitting diodes (OLEDs) because they can harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (rISC). This process is efficient when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is very small.

TADF is typically achieved in donor-acceptor (D-A) molecules where the donor and acceptor units are electronically decoupled, often by having a twisted or orthogonal geometry. beilstein-journals.org Phenothiazine is an excellent electron donor for this purpose. rsc.orgnih.gov For example, U-shaped D-A-D triads using phenothiazine as the donor and dibenzo[a,j]phenazine as the acceptor have been shown to be efficient TADF emitters. rsc.org Similarly, dyads of naphthalimide (acceptor) and phenothiazine (donor) have been synthesized to study their TADF properties, where the photophysics can be tuned by modifying the donor or acceptor strength. beilstein-journals.org These materials can achieve high external quantum efficiencies in non-doped OLEDs, with one phenothiazine-dimesitylarylborane based TADF molecule reaching nearly 20%.

Electrochemical and Redox Chemistry of Phenothiazine 1 One Compounds

Fundamental Redox Processes and Mechanisms in Oxidized Phenothiazines

The oxidation of phenothiazines is a cornerstone of their chemical reactivity and has been extensively studied. mdpi.comresearchgate.net It is widely accepted that phenothiazines undergo sequential one-electron transfer steps, leading to the formation of radical cations and subsequently dications. mdpi.comacs.org This process is often reversible, a key factor in the stability and utility of these compounds. rsc.org

Investigation of Reversible One-Electron Oxidation Waves

The initial step in the oxidation of phenothiazines is a one-electron process that results in the formation of a radical cation. researchgate.netcdnsciencepub.com This process is typically observed as a reversible wave in cyclic voltammetry experiments. mdpi.comrsc.orgoup.com The reversibility indicates that the generated radical cation is stable on the timescale of the voltammetric experiment. acs.org

The oxidation potential is influenced by substituents on the phenothiazine (B1677639) ring. mdpi.com Electron-withdrawing groups, such as a chlorine atom, tend to increase the oxidation potential, making the compound more difficult to oxidize compared to the unsubstituted phenothiazine. mdpi.com Conversely, electron-donating groups would be expected to lower the oxidation potential.

Studies on various phenothiazine derivatives have consistently shown this reversible one-electron oxidation. For instance, benzophenothiazines and triphenodithiazine all exhibit reversible one-electron oxidation waves in acetonitrile (B52724) solution. oup.com Similarly, ferrocene-functionalized phenothiazine derivatives display two distinct oxidation waves, the first of which corresponds to the oxidation of the phenothiazine moiety. rsc.orgnih.gov

| Compound | First Oxidation Potential (E½ vs. Fc/Fc+) | Second Oxidation Potential (E½ vs. Fc/Fc+) | Reference |

| Poly(N-styryl-3,7-dimethoxyphenothiazine) (PSDMPT) | 0.11 V | 0.72 V | acs.org |

| Poly(N-styryl-phenothiazine) (PSPT) | 0.26 V | 0.96 V | acs.org |

Characterization and Stability of Radical Cation Intermediates

The radical cations formed during the one-electron oxidation of phenothiazines are often remarkably stable. acs.orgrsc.orgacs.org This stability is a key feature that underpins their use in various applications, including as redox mediators and in energy storage devices. rsc.orgrsc.org The stability of these radical cations can be attributed to the delocalization of the unpaired electron across the tricyclic aromatic system, which includes the sulfur and nitrogen heteroatoms. mdpi.comcdnsciencepub.com

Spectroscopic techniques are crucial for characterizing these radical cation intermediates. They typically exhibit strong and characteristic optical absorption spectra with two main maxima. For example, the radical cations of chlorpromazine (B137089) and promethazine (B1679618) show absorption maxima around 270 nm and 510 nm. The formation of these radical cations is often accompanied by a visible color change; for instance, the oxidation of neutral phenothiazine leads to a color change from colorless to dark red. rsc.org

The stability of the radical cation can be influenced by several factors, including the solvent, the presence of substituents, and the formation of dimers. mdpi.comrsc.org In some cases, the radical cations can undergo further reactions, such as dimerization or reaction with nucleophiles, particularly in aqueous environments. mdpi.comcdnsciencepub.com However, in non-aqueous solvents and with appropriate substitution to block reactive sites, highly stable radical cations can be generated. rsc.orgresearchgate.net

| Phenothiazine Derivative | Radical Cation Absorption Maxima | Reference |

| Chlorpromazine (CZH+) | ~270 nm, ~510 nm | |

| Promethazine (PZH+) | ~265 nm, ~505 nm | |

| Poly-3-vinylbenzylphenothaizine | 518 nm, 859 nm (dimer) | rsc.org |

Role of Heteroatoms (S, N) in Redox Behavior

The sulfur (S) and nitrogen (N) heteroatoms are central to the redox chemistry of phenothiazines. rsc.org The electron-rich nature of these atoms makes the phenothiazine ring an effective p-type electron donor. rsc.org During oxidation, the initial electron is removed from the highest occupied molecular orbital (HOMO), which has significant contributions from both the nitrogen and sulfur atoms. cdnsciencepub.com

Quantum chemical calculations have shown that in the phenothiazine radical cation, the spin density is largely localized on the nitrogen and sulfur atoms. cdnsciencepub.com This distribution of spin density influences the subsequent reactivity of the radical cation. The nitrogen atom is often the most probable center for recombination or further reactions. cdnsciencepub.com

The oxidation state of the sulfur atom significantly impacts the redox properties. Oxidation of the sulfur to a sulfoxide (B87167) or sulfone dramatically alters the electronic properties of the molecule. rsc.orgnih.gov This is because the electron-withdrawing nature of the sulfone group shifts the oxidation potentials to more positive values, making the compound harder to oxidize. rsc.orgnih.gov This modification provides a route to tune the redox potential of phenothiazine derivatives for specific applications. rsc.org

Voltammetric Characterization of Phenothiazine-1-one Systems

Voltammetric techniques are powerful tools for investigating the electrochemical behavior of phenothiazine-1-one and related compounds. They provide detailed information about oxidation potentials, the reversibility of redox processes, and the stability of intermediates.

Cyclic Voltammetry (CV) for Oxidation Potentials and Reversibility

Cyclic voltammetry (CV) is the most commonly employed technique for studying the redox chemistry of phenothiazines. mdpi.combeilstein-journals.org A typical CV of a phenothiazine derivative in a non-aqueous electrolyte shows one or more oxidation peaks on the forward scan and corresponding reduction peaks on the reverse scan. mdpi.comnih.gov

The potential at which the first oxidation peak appears corresponds to the formation of the radical cation. mdpi.comnih.gov The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the reversibility of the electron transfer process. A small ΔEp, close to the theoretical value of 59/n mV (where n is the number of electrons), indicates a reversible one-electron process. mdpi.com

For many phenothiazine derivatives, the first oxidation wave is reversible, confirming the stability of the radical cation. rsc.orgbeilstein-journals.orgresearchgate.net Subsequent oxidation processes, leading to the formation of a dication, may be quasi-reversible or irreversible, often complicated by follow-up chemical reactions. mdpi.com The scan rate in CV experiments can also be varied to study the kinetics of electron transfer and the stability of the electrogenerated species. mdpi.com

Table of Cyclic Voltammetry Data for Selected Phenothiazine Derivatives:

| Compound | First Anodic Peak Potential (Epa1 vs. Fc/Fc+) | First Cathodic Peak Potential (Epc1 vs. Fc/Fc+) | ΔEp1 (mV) | Solvent/Electrolyte | Reference |

| 2-Chloro-10H-phenothiazine (2CPTZ) | 0.353 V | - | - | MeCN/TBAPF6 | nih.gov |

| Chlorpromazine (CPZ) | 0.595 V | 0.492 V | 103 | MeCN/TBAPF6 | nih.gov |

| Phenothiazine (PTZ) | 0.716 V (mid-point potential) | - | 78 | CH3CN/[Bu4N][PF6] | mdpi.com |

Differential Pulse Voltammetry (DPV) for Enhanced Resolution

Differential pulse voltammetry (DPV) is another valuable electrochemical technique used to study phenothiazine compounds. biointerfaceresearch.comresearchgate.net DPV offers higher sensitivity and better resolution than CV, making it particularly useful for determining accurate oxidation potentials and for analytical applications. biointerfaceresearch.com

In DPV, the current is sampled just before and at the end of a series of voltage pulses superimposed on a linear voltage ramp. The resulting voltammogram is a plot of the difference in current versus the potential, which appears as a series of peaks corresponding to the redox processes. This method effectively discriminates against the charging current, leading to a better signal-to-noise ratio. biointerfaceresearch.com

DPV has been successfully applied to the analysis of various phenothiazine derivatives, including pharmaceuticals. biointerfaceresearch.comresearchgate.net For instance, DPV has been used to develop sensitive methods for the determination of periciazine, a phenothiazine derivative, based on its electrochemical oxidation. biointerfaceresearch.com The technique has also been employed to establish the different redox states of complex supramolecules containing phenothiazine units. nih.gov

Influence of Structural Modifications and Substituents on Redox Potentials

The redox potential of the phenothiazine core is highly sensitive to the nature and position of its substituents. mdpi.com Electron-donating groups (EDGs) generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups (EWGs) have the opposite effect, increasing the oxidation potential. mdpi.combeilstein-journals.org

This principle is clearly demonstrated in the study of various N-substituted and ring-substituted phenothiazine derivatives. For instance, replacing the hydrogen on the nitrogen atom with alkyl or aryl groups can alter the redox properties. Aryl groups, in particular, can enhance the stability of the resulting radical cation, leading to more reversible redox processes. researchgate.net The introduction of bulky substituents, such as a mesityl group, can lead to a higher reduction potential compared to the parent compound due to steric hindrance that disrupts delocalization. beilstein-journals.org

The position of substituents on the phenothiazine rings also plays a critical role. Attaching electron-donating groups like methoxy (B1213986) (-OCH3) at the 3 and 7 positions can stabilize the dicationic state by delocalizing the positive charge. acs.org Conversely, the presence of a chlorine atom, an electron-withdrawing group, on the phenothiazine ring leads to an increase in the oxidation potential. mdpi.com

The following interactive table summarizes the half-wave oxidation potentials of several phenothiazine derivatives, illustrating the impact of different substituents.

| Compound Name | Substituent(s) | Half-wave Oxidation Potential (E½ vs. reference electrode) | Reference |

| Phenothiazine (PTZ) | -H | 0.70 V vs SCE | acs.org |

| N-phenylphenothiazine | N-phenyl | 0.75 V vs SCE | beilstein-journals.org |

| N-(4-fluorophenyl)phenothiazine | N-(4-fluorophenyl) | ~0.81 V vs SCE | beilstein-journals.org |

| N-(3,5-difluorophenyl)phenothiazine | N-(3,5-difluorophenyl) | ~0.81 V vs SCE | beilstein-journals.org |

| N-(4-nitrophenyl)phenothiazine | N-(4-nitrophenyl) | 0.89 V vs SCE | beilstein-journals.org |

| N-(4-(dimethylamino)phenyl)phenothiazine | N-(4-dimethylaminophenyl) | 0.57 V vs SCE | beilstein-journals.org |

| N-mesitylphenothiazine | N-mesityl | 0.67 V vs SCE | beilstein-journals.org |

| 2-Aminophenothiazine (APH) | 2-amino | 0.38 V vs Ag/AgCl(sat) | nih.gov |

| Chlorpromazine (CPZ) | 2-chloro, 10-(3-(dimethylamino)propyl) | 0.931 V vs DmFc0/+ | mdpi.com |

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | N-ethyl, 3,7-bis(2-(2-methoxyethoxy)ethoxy) | 0.65 V vs Fc/Fc+ | chemrxiv.org |

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | N-ethyl, 10-(2-(dimethylamino)propyl) with TFSI counter-ion | 1.12 V vs Fc/Fc+ | chemrxiv.org |

Note: The reference electrodes used in the studies vary, so direct comparison of absolute values should be made with caution. The trend within each study, however, clearly demonstrates the influence of substituents.

The oxidation of the sulfur atom in the thiazine (B8601807) ring to a sulfone significantly shifts the redox potential to more positive values. rsc.org This modification alters the electronic properties of the molecule, making it more difficult to oxidize.

Electrocatalytic Applications of Phenothiazine-1-one Derivatives

The tunable redox properties and the ability to form stable radical species make phenothiazine derivatives valuable as electrocatalysts in a variety of chemical reactions. rsc.orgwikipedia.org

Phenothiazine derivatives have been successfully employed as electrocatalysts, particularly in the form of electropolymerized films. wikipedia.org Water-soluble derivatives like methylene (B1212753) blue, methylene green, and thionine (B1682319) can be electropolymerized to create conductive polymer films that act as efficient electrocatalysts for the oxidation of NADH. wikipedia.org This application is significant in the development of enzymatic biosensors and biofuel cells.

In the realm of organic synthesis, N-phenylphenothiazine derivatives have been utilized as photoredox catalysts. beilstein-journals.orgnih.gov By absorbing visible light, these catalysts can initiate electron transfer processes to facilitate reactions such as the nucleophilic addition of methanol (B129727) to styrenes. beilstein-journals.org The efficiency of these catalysts can be modulated by introducing different substituents on the phenyl group, thereby fine-tuning their photophysical and electrochemical characteristics. beilstein-journals.org For instance, dialkylamino-substituted N-phenylphenothiazines have shown high reducing properties in their excited state, enabling the addition of methanol to less-activated substrates. beilstein-journals.org

Furthermore, phenothiazine derivatives have been investigated for their ability to catalyze the electrochemical oxidation of hydrogen when used in conjunction with hydrogenase enzymes. acs.org Immobilized on an electrode surface, these compounds can facilitate electron transfer from the enzyme's active site to the electrode, demonstrating their potential in the development of bioelectrodes for biotechnological applications like biofuel cells. acs.org

The catalytic activity of phenothiazine derivatives is intrinsically linked to their ability to undergo reversible one-electron transfer steps. mdpi.com The general mechanism involves the oxidation of the neutral phenothiazine molecule (PTZ) to its radical cation (PTZ•+) and, in some cases, further to the dication (PTZ2+). mdpi.comacs.org

In photoredox catalysis, the cycle typically begins with the photoexcitation of the phenothiazine catalyst. beilstein-journals.orgnih.gov The excited catalyst then engages in a single electron transfer (SET) with a substrate molecule. For example, in the addition of methanol to an olefin, the excited N-phenylphenothiazine donates an electron to the olefin, forming a substrate radical anion. beilstein-journals.orgnih.gov This is followed by a series of steps, including protonation and back-electron transfer to the phenothiazine radical cation, ultimately regenerating the catalyst and yielding the final product. beilstein-journals.orgnih.gov

The electron transfer process can also be influenced by the molecular conformation of the phenothiazine derivative. Studies have shown that electron shuttling can be achieved through changes in the molecule's conformation during the redox process. nih.gov For instance, the bent geometry of the neutral phenothiazine and its radical cation can transition to a more planar structure upon forming the dication, which enhances delocalization and stabilizes the electronic reorganization. mdpi.com

In the context of electrocatalysis at an electrode surface, the mechanism can involve either direct electron transfer (DET) between the enzyme and the electrode, mediated electron transfer (MET) via the phenothiazine derivative, or a combination of both. acs.org The phenothiazine derivative can act as a redox mediator, shuttling electrons between the biological component and the electrode surface.

Computational and Theoretical Studies on Phenothiazine 1 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of phenothiazine-based molecules. These methods allow for the detailed investigation of both ground and excited state characteristics, which are crucial for predicting their behavior in various applications.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a standard method for predicting the molecular structure and energetics of phenothiazine (B1677639) derivatives. mdpi.comnih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the total electronic energy. Functionals such as B3LYP, often paired with basis sets like 6-31G(d) or 6-311G(d,p), are commonly employed for these optimizations. mdpi.comijnc.irnih.gov

A hallmark of the phenothiazine core is its non-planar, butterfly-like conformation, which is characterized by a distinct folding angle along the sulfur-nitrogen axis. DFT calculations accurately reproduce this structural feature. For instance, studies on various phenothiazine derivatives show that this calculated fold angle can vary depending on the substituents attached to the core. nih.govacs.org The stability of the optimized geometries is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. emerald.com

Computational studies on 2,3-dihydro-1H-phenothiazine-4(5aH)-one, an isomer of the target compound, have utilized DFT at the B3LYP/6-31G(d) level to optimize its structure and investigate its complexation with various cations. ijnc.ir Such calculations provide thermodynamic parameters, including formation enthalpy and Gibbs free energy, which are crucial for understanding the molecule's reactivity and stability in complex formations. ijnc.ir

Table 1: Selected DFT-Calculated Structural Parameters for Phenothiazine Derivatives

| Compound/Derivative | Method | Calculated Parameter | Value | Source |

| Dithieno mdpi.commdpi.comthiazine (B8601807) 2a | B3LYP/6-311G | S,N-axis folding angle (ϑ) | 144° | nih.gov |

| Dithieno mdpi.commdpi.comthiazine 2b | B3LYP/6-311G | S,N-axis folding angle (ϑ) | 155° | nih.gov |

| Phenothiazine (1) | B3LYP/6-311G* | S,N-axis folding angle (ϑ) | 148° | nih.gov |

| Phenothiazine-imidazole dye (2a) | B3LYP/LANL2DZ; 6-31G(d,p) | Butterfly fold angle | 141.05° | acs.org |

| Phenothiazine-imidazole dye (2b) | B3LYP/LANL2DZ; 6-31G(d,p) | Butterfly fold angle | 141.15° | acs.org |

This table is interactive. Users can sort columns by clicking on the headers.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of molecules, allowing for the prediction of electronic absorption spectra. mdpi.comemerald.com This method calculates the energies of electronic transitions from the ground state to various excited states (excitation energies) and the probability of these transitions occurring (oscillator strengths). mdpi.com

For phenothiazine derivatives, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) in their UV-visible spectra. mdpi.com These calculations reveal that the primary absorption bands often correspond to π–π* transitions within the aromatic system and intramolecular charge transfer (ICT) from the electron-donating phenothiazine core to an electron-accepting part of the molecule. mdpi.comacs.org For example, in a study of a phenothiazine-indandione dye, TD-DFT was used to understand its solvatochromic behavior, where the absorption wavelength changes with solvent polarity due to ICT. emerald.com Similarly, TD-DFT has been used to rationalize the absorption spectra of doubly fused phenothiazine dimers, identifying low-energy charge-resonance bands in the near-infrared (NIR) region upon oxidation. rsc.org

Table 2: Comparison of Experimental and TD-DFT Calculated Spectroscopic Data for Phenothiazine Derivatives

| Compound | Method | Calculated λmax (nm) | Experimental λmax (nm) | Transition Character | Source |

| N-phosphorylated phenothiazine (2a) | TDDFT | - | 373 (fluorescence) | - | mdpi.com |

| Nitro-phenothiazine S-oxide (3) | TDDFT (B3LYP/6-31G(d,p)) | 376 | - | S0→S1 (HOMO→LUMO) | mdpi.comnih.gov |

| Phenothiazine-imidazole dye (2a) | TD-DFT | ~450 | ~450 | ICT | acs.org |

| Phenothiazine-based compound (M2) | TD-DFT B3LYP/6-311G(d,p) | ~800 | - | HOMO→LUMO | mdpi.com |

This table is interactive. Users can sort columns by clicking on the headers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a critical component of computational studies on phenothiazine systems. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's electronic behavior, reactivity, and optical properties. mdpi.commdpi.com

Highest Occupied Molecular Orbital (HOMO) Energy Levels

The HOMO is the outermost orbital containing electrons and its energy level relates to the molecule's ability to donate electrons (its ionization potential). In phenothiazine and its derivatives, the HOMO is consistently found to be localized primarily on the electron-rich phenothiazine ring, a consequence of the electron-donating nitrogen and sulfur heteroatoms. mdpi.comacs.org

The energy of the HOMO is a crucial parameter in materials science, particularly for applications like organic solar cells, where it determines the efficiency of charge separation at the donor-acceptor interface. mdpi.com Computational studies show that the HOMO energy level can be tuned by chemical modification, although it is often less sensitive to structural changes than the LUMO. mdpi.com For example, DFT calculations on various phenothiazine-based dyes show that while different acceptor units significantly alter other properties, the HOMO remains largely centered on the phenothiazine donor. acs.org

Table 3: Selected DFT-Calculated HOMO Energy Levels for Phenothiazine Derivatives

| Compound/Derivative | Method | HOMO Energy (eV) | Source |

| Phenothiazine-based compound (M1) | B3LYP/6-311G(d,p) | -5.02 | mdpi.com |

| Phenothiazine-based compound (M2) | B3LYP/6-311G(d,p) | -4.95 | mdpi.com |

| Phenothiazine-based compound (M3) | B3LYP/6-311G(d,p) | -5.01 | mdpi.com |

| Phenothiazine-based compound (M4) | B3LYP/6-311G(d,p) | -4.94 | mdpi.com |

| Phenothiazine-imidazole dye (2a) | DFT | -5.35 | acs.org |

| Phenothiazine-imidazole dye (2b) | DFT | -5.35 | acs.org |

This table is interactive. Users can sort columns by clicking on the headers.

Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The LUMO is the innermost orbital without electrons, and its energy level corresponds to a molecule's ability to accept electrons (its electron affinity). The spatial distribution and energy of the LUMO in phenothiazine derivatives are highly dependent on the molecular structure.

In donor-acceptor (D-A) type molecules, the LUMO is typically localized on the electron-acceptor moiety. mdpi.comacs.org For instance, in phenothiazine dyes designed for solar cells, which feature a cyanoacrylic acid acceptor group, the LUMO is predominantly located on this acceptor unit. acs.org This spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) is fundamental to efficient intramolecular charge transfer upon photoexcitation. mdpi.com In phenothiazine itself, or derivatives without a strong acceptor, the LUMO is distributed over the aromatic rings of the phenothiazine core.

Table 4: Selected DFT-Calculated LUMO Energy Levels for Phenothiazine Derivatives

| Compound/Derivative | Method | LUMO Energy (eV) | Source |

| Phenothiazine-based compound (M1) | B3LYP/6-311G(d,p) | -2.72 | mdpi.com |

| Phenothiazine-based compound (M2) | B3LYP/6-311G(d,p) | -2.81 | mdpi.com |

| Phenothiazine-based compound (M3) | B3LYP/6-311G(d,p) | -2.81 | mdpi.com |

| Phenothiazine-based compound (M4) | B3LYP/6-311G(d,p) | -2.80 | mdpi.com |

| Phenothiazine-imidazole dye (2a) | DFT | -2.62 | acs.org |

| Phenothiazine-imidazole dye (2b) | DFT | -2.62 | acs.org |

This table is interactive. Users can sort columns by clicking on the headers.

HOMO-LUMO Gap and Optical Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that directly influences the optical and electronic properties of a molecule. mdpi.com A smaller energy gap generally corresponds to absorption of light at longer wavelengths (a red shift in the absorption spectrum). mdpi.com

In the context of materials design, tuning the HOMO-LUMO gap is a primary strategy. For example, in designing phenothiazine-based materials for organic solar cells, a narrow gap is desirable to maximize the absorption of the solar spectrum. mdpi.com DFT calculations show that this gap can be systematically engineered by modifying the molecular structure, such as by introducing different π-conjugated spacers or by adding electron-withdrawing or -donating substituents. mdpi.com For instance, studies on D-π-A phenothiazine chromophores have shown that substituting bromine atoms or changing the position of sulfur atoms in the acceptor unit can reduce the HOMO-LUMO gap from 2.30 eV to 2.14 eV. mdpi.com This demonstrates the power of computational modeling in rationally designing molecules with desired optical properties. mdpi.comemerald.com

Table 5: Selected DFT-Calculated HOMO-LUMO Gaps for Phenothiazine Derivatives

| Compound/Derivative | Method | HOMO-LUMO Gap (eV) | Source |

| Phenothiazine-based compound (M1) | B3LYP/6-311G(d,p) | 2.30 | mdpi.com |

| Phenothiazine-based compound (M2) | B3LYP/6-311G(d,p) | 2.14 | mdpi.com |

| Phenothiazine-based compound (M3) | B3LYP/6-311G(d,p) | 2.20 | mdpi.com |

| Phenothiazine-based compound (M4) | B3LYP/6-311G(d,p) | 2.14 | mdpi.com |

| Phenothiazine-imidazole dye (2a) | DFT | 2.73 | acs.org |

| Phenothiazine-imidazole dye (2b) | DFT | 2.73 | acs.org |

| Phenothiazine-indandione dye (PTZIDM) | DFT | 2.32 - 2.50 | emerald.com |

This table is interactive. Users can sort columns by clicking on the headers.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide significant insights into the structural dynamics of phenothiazine derivatives. These techniques are crucial for understanding the molecule's behavior and properties at an atomic level. nih.govmdpi.com

The phenothiazine core is characterized by a non-planar, butterfly-like conformation where the two benzene (B151609) rings are folded along the nitrogen-sulfur (N-S) axis. nih.govmdpi.comossila.commdpi.com This unique structure is not primarily due to crystal packing forces but is an inherent feature resulting from steric hindrance. mdpi.com The bending angle of the phenothiazine core is a key parameter in its conformational analysis. mdpi.com

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the energetics of these conformations. nih.govmdpi.com For instance, in a study on a phenothiazine derivative, the calculated bending angles were found to be approximately 135.4° and 135.8°, which closely matched experimental X-ray data. mdpi.com This agreement underscores the accuracy of computational models in predicting the steric and electronic properties that govern the butterfly conformation. The non-planar structure of phenothiazine and its derivatives plays a crucial role in preventing intermolecular aggregation and the formation of excimers, which is advantageous for applications in organic electronics. mdpi.commdpi.com

Molecular dynamics simulations further elucidate the dynamic nature of this conformation. These simulations can model the temporal evolution of the molecular structure, providing insights into the stability and mobility of different conformational states. mdpi.com

Phenothiazine derivatives can exist in two distinct stable conformations: quasi-axial (ax) and quasi-equatorial (eq). rsc.orgrsc.org These conformers can interconvert under external stimuli like light or electricity. rsc.org The specific conformation adopted by the phenothiazine unit significantly influences the molecule's electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) energy level, which in turn affects its electrochemical behavior. rsc.orgrsc.org

Quasi-equatorial (eq) conformation: This conformation generally leads to enhanced π-conjugation. The result is a more delocalized HOMO electron cloud and a higher energy level. rsc.org

Quasi-axial (ax) conformation: This conformation introduces greater distortion to the molecule, which reduces π-conjugation. Consequently, the HOMO electron cloud becomes more localized, leading to a lower energy level. rsc.org

The difference in HOMO energy levels between the quasi-axial and quasi-equatorial conformers directly impacts the redox potential of phenothiazine-based materials, making conformational control a critical aspect in the design of organic electrodes for batteries. rsc.orgrsc.org For example, in some phenothiazine derivatives, the transition from one conformation to another during electrochemical cycling has been shown to enhance the cycling stability of the electrode. rsc.org DFT calculations are instrumental in predicting these conformational preferences and their corresponding electronic and electrochemical properties. rsc.orgrsc.org

Butterfly-like Conformation and its Energetics

Structure-Property Relationships and Predictive Modeling

The relationship between the chemical structure of phenothiazine-1-one and its properties is a key area of computational research. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to model and predict the activity of phenothiazine derivatives. nih.govacs.org

These models evaluate the influence of steric, electrostatic, and hydrophobic fields on the biological activity or physicochemical properties of the compounds. nih.gov Research has shown that all these fields contribute significantly to the modeled activity, with hydrophobic fields often improving the correlative and predictive power of the models. nih.gov This highlights the importance of hydrophobicity as a spatially-directed molecular property in explaining differences in the activity of phenothiazine derivatives. nih.gov

Predictive modeling extends to various properties, including those relevant to drug development and materials science. For instance, computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of phenothiazine derivatives, which is crucial in drug discovery to reduce time and cost. researchgate.net The ability to predict properties based on structure allows for the rational design of new phenothiazine-based molecules with desired characteristics.

In Silico Approaches for Molecular Design and Interaction Prediction

In silico methods are powerful tools for the rational design of novel molecules and for predicting their interactions with other molecules or materials. if-pan.krakow.plresearchgate.netacs.org

A variety of physicochemical parameters of phenothiazine derivatives can be predicted using computational tools. These parameters are crucial for understanding the behavior of these compounds in different environments. if-pan.krakow.plnih.goveuropa.eu Commonly predicted parameters include:

Lipophilicity (logP): This parameter is critical for predicting the absorption and distribution of a compound in biological systems. if-pan.krakow.plmdpi.com

Aqueous Solubility: This property influences the bioavailability and formulation of a compound. nih.gov

Ionization Constant (pKa): This determines the charge state of a molecule at a given pH, which affects its interaction with biological targets and its membrane permeability. nih.gov

Molecular Weight and Polar Surface Area: These are important descriptors in drug-likeness rules, such as Lipinski's rule of five. mdpi.com

Various software and web-based platforms are available to perform these predictions, often employing QSPR models. europa.eumdpi.com These predictions help in the early stages of drug discovery and materials design by filtering out compounds with undesirable physicochemical profiles. nih.gov

Table 1: Computationally Predicted Physicochemical Properties of Phenothiazine-1-one

| Property | Value | Method/Source |

| Molecular Formula | C₁₂H₇NOS | PubChem nih.gov |

| Molecular Weight | 213.26 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 213.02483502 Da | PubChem nih.gov |

| Topological Polar Surface Area | 54.7 Ų | PubChem nih.gov |

| Heavy Atom Count | 15 | PubChem nih.gov |

Molecular interaction modeling is a powerful computational technique used to study how phenothiazine derivatives interact with other molecules, such as proteins or material surfaces. acs.orgadatbank.ro This is particularly relevant in drug design, where understanding the binding of a ligand to its target protein is essential, and in materials science, for predicting how molecules will self-assemble or adsorb onto a surface. adatbank.romdpi.com

Techniques like molecular docking and molecular dynamics simulations are employed to model these interactions. acs.orgresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability and dynamics of the ligand-receptor complex over time. researchgate.net

For example, studies have investigated the noncovalent intermolecular interactions between phenothiazine derivatives in π-π stacking arrangements, which is crucial for understanding self-assembly processes. adatbank.roresearchgate.net These studies often use high-level quantum chemistry methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) to accurately describe the energetic aspects of molecular self-association. adatbank.roresearchgate.net Such modeling can predict the formation of ordered supramolecular structures. mdpi.com

Applications of Phenothiazine 1 One in Advanced Materials Science

Organic Optoelectronic Materials

The inherent optoelectronic properties of phenothiazine-based materials, stemming from their molecular structure, have led to their extensive investigation for various applications in organic electronics. researchgate.netnih.govrsc.org These materials are noted for their tunable energy levels, low cost, and the ability to be functionalized to achieve desired properties. nih.govrsc.org

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Phenothiazine (B1677639) derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs) as emitter and charge-transporting materials. tuni.firesearchgate.netgoogle.com Their non-planar structure helps to suppress molecular aggregation, which is a common issue that can quench luminescence in the solid state. tuni.fiacs.org This property, combined with their favorable hole-transport characteristics, contributes to the development of efficient and stable light-emitting devices. tuni.fiacs.org

For instance, polymers incorporating phenothiazine have been synthesized and shown to exhibit good photoluminescence quantum yields. researchgate.net A phenothiazine alternating copolymer, poly{4,8-bis(5-dodecylthiophene-2-yl)benzo[1,2-b:4,5-b′]dithiophene-alt-(10-decylphenothiazine)} (P1), was found to have an electrochemical bandgap of 1.61 eV and a photoluminescence quantum yield of 63.3%. researchgate.net PLEDs fabricated with this polymer as the light-emitting material displayed orange-yellow electroluminescence with a maximum brightness of 3130 cd m⁻² at an applied voltage of 10 V. researchgate.net

In another study, two new phenothiazine-containing conjugated polymers, poly(10-hexylphenothiazine-3,7-diyl) (PHPT) and poly(10-hexylphenothiazine-3,7-diyl-alt-9,9-dihexyl-2,7-fluorene) (PPTF), were synthesized. acs.org These polymers exhibited greenish-blue photoluminescence and were identified as good candidates for hole transport materials in OLEDs due to their ionization potentials of 5.0−5.1 eV. acs.org OLEDs based on PPTF achieved a luminance of up to 320 cd/m². acs.org The use of phenothiazine derivatives has also been explored for creating red and orange emitting PLEDs. researchgate.net

Table 1: Performance of Phenothiazine-Based OLEDs/PLEDs

| Polymer/Compound | Device Structure | Emission Color | Maximum Brightness (cd/m²) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|

| P1 | ITO/PEDOT:PSS/P1/Cs2CO3/Al | Orange-Yellow | 3130 | Not Reported |

| PPTF | Not specified | Greenish-Blue | 320 | Not Reported |

| PQP | ITO/PQP/Mg:Ag | Red | ~60 | Not Reported |

| PQM | ITO/PQM/Mg:Ag | Orange | 150 | Not Reported |

| MEH-PPV:Compound 7 (70%) | ITO/PEDOT:PSS/Blend/Al | Not Specified | 100 | 0.5 |

Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells, Organic Solar Cells)

The strong electron-donating nature of the phenothiazine core makes it an excellent component for sensitizers in dye-sensitized solar cells (DSSCs) and as a donor material in organic solar cells (OSCs). mdpi.comrhhz.net The structural flexibility of phenothiazine allows for the tuning of its photophysical and electrochemical properties to optimize light harvesting and charge separation processes. mdpi.comrhhz.net

Theoretical studies have also been employed to design and predict the performance of novel phenothiazine-based dyes for DSSCs. ajchem-a.comresearchgate.net These studies focus on modifying the donor, acceptor, and π-spacer units to enhance properties like light-harvesting efficiency (LHE), open-circuit voltage, and charge injection efficiency. ajchem-a.comresearchgate.net For instance, a theoretical investigation of D-A-π-A structured dyes based on 2-[3-(10H-phenothiazin-3-yl)furan-2-yl]-10H-phenothiazine predicted favorable photovoltaic properties, with some designs showing high LHE values up to 0.968 and Voc values up to 0.96 eV. ajchem-a.com

In organic solar cells, phenothiazine derivatives have been utilized as solid additives to optimize the morphology of the active layer. acs.org The introduction of phenothiazine-based additives, such as PTz-Et and PTz-Ph, into a PM6:Y6 photoactive layer was shown to regulate molecular aggregation and improve device efficiency and stability. acs.org The use of PTz-Et as an additive led to an increase in PCE from 14.57% to 15.75%. acs.org

Table 2: Photovoltaic Performance of Phenothiazine-Based Dyes in DSSCs

| Dye | Jsc (mA cm⁻²) | Voc (V) | ff | PCE (%) |

|---|---|---|---|---|

| NSPt-C6 | 14.42 | 0.69 | 0.63 | 6.22 |

| Dye 3 (with furan (B31954) spacer) | 12.18 | 0.77 | 0.70 | 6.58 |

| Dye 14 (with N-hexylphenothiazine) | Not Reported | Not Reported | Not Reported | 3.30 |

Organic Field-Effect Transistors (OFETs)

Phenothiazine-based polymers and small molecules have been investigated as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net The charge carrier mobility is a crucial parameter for OFET performance, and the unique properties of phenothiazine derivatives can be leveraged to enhance this. tuni.firesearchgate.net

Donor-acceptor (D-A) conjugated polymers containing phenothiazine and diketopyrrolopyrrole derivatives have been synthesized and applied in OFETs. researchgate.net These polymers demonstrated p-type semiconductor behavior with a hole mobility of 10⁻⁵ cm²/Vs in top-contact OFET devices. researchgate.net The thermal stability and solubility of these materials make them suitable for fabrication techniques like spin coating. researchgate.net

In another approach, a series of C(3)-malononitrile-substituted phenothiazines were synthesized. tuni.fi It was found that a C(7)-unsubstituted derivative formed highly ordered films, leading to an outstanding bulk hole mobility of 1 × 10⁻³ cm² V⁻¹ s⁻¹, which is among the highest reported for this class of compounds. tuni.fi This highlights the significant impact of molecular structure and packing on the charge transport properties. tuni.fi Furthermore, n-type copolymers based on perylene (B46583) diimide or naphthalene (B1677914) diimide and phenothiazine have been developed for n-channel OFETs, achieving electron mobilities as high as 0.05 cm² V⁻¹ s⁻¹ and high on/off ratios. acs.org

Table 3: Performance of Phenothiazine-Based OFETs

| Material | Device Type | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Phenothiazine-diketopyrrolopyrrole polymer | p-type | 10⁻⁵ (hole) | Not Reported |

| C(7)-unsubstituted 3-malononitrile phenothiazine | p-type | 1 × 10⁻³ (hole) | Not Reported |

| Perylene diimide-phenothiazine copolymer | n-type | up to 0.05 (electron) | up to 10⁵ |

Nonlinear Optical (NLO) Materials

The significant intramolecular charge transfer characteristics of phenothiazine-based molecules make them promising candidates for nonlinear optical (NLO) materials. researchgate.netresearchgate.netfrontiersin.org NLO materials are crucial for applications in photonics and optoelectronics, such as optical switching and data storage.

Researchers have synthesized phenothiazine-based NLO chromophores that exhibit high microscopic nonlinearity. researchgate.netresearchgate.net By incorporating strong electron-donating and electron-accepting groups into the phenothiazine framework, the first-order molecular hyperpolarizability (β), a measure of NLO activity, can be significantly enhanced. researchgate.net For example, a phenothiazine-based chromophore blended into a polymer host film at a concentration of 50 wt% showed an electro-optic coefficient of 22 pm/V. researchgate.net Theoretical studies using density functional theory (DFT) have also been instrumental in predicting and understanding the NLO properties of these materials, guiding the design of new chromophores with enhanced performance. scispace.comnih.gov

Energy Storage Devices

The redox-active nature of the phenothiazine core has made it a compelling candidate for use in energy storage devices, particularly as an organic electrode material in rechargeable batteries. rsc.orgrsc.org

Organic Electrode Materials for Rechargeable Batteries

Phenothiazine and its polymers are being explored as cathode materials in rechargeable batteries, such as lithium-ion batteries. rsc.orgacs.orgresearchgate.net They offer the potential for high redox potentials and can undergo reversible two-electron transfer, which could lead to high energy densities. rsc.orgacs.org N-substituted phenothiazines, for example, can deliver two electrons with average potentials over 4 V vs. Li/Li⁺. rsc.org

To overcome the issue of dissolution in organic electrolytes, phenothiazine units are often incorporated into polymer backbones or hypercrosslinked structures. rsc.orgacs.org Two insoluble hypercrosslinked porous conductive polymers with phenothiazine motifs, HPEPT and HPPT, were synthesized and demonstrated stable discharge potentials at 3.65 V and 3.48 V versus Li/Li⁺, respectively. rsc.org Another study reported a phenothiazine-based polymer (MPT-CC) that could fully utilize two-electron storage, displaying a high specific capacity of 178 mAh g⁻¹ and excellent cycling stability over 1000 cycles. researchgate.net

Furthermore, phenothiazine-based materials are p-type electrodes, meaning they can be used with various metal-ion batteries (e.g., Li⁺, Na⁺, K⁺). rsc.org The ability to tune the redox processes through molecular design has even enabled the development of symmetric all-organic anion-rocking-chair batteries, where both the positive and negative electrodes are based on the same phenothiazine polymer. chemrxiv.org One such symmetric full-cell delivered a specific capacity of 61 mAh g⁻¹ at a 1C rate and showed remarkable rate capability. acs.orgchemrxiv.org

Table 4: Electrochemical Performance of Phenothiazine-Based Cathode Materials

| Material | Battery Type | Discharge Potential (V vs. Li/Li⁺) | Specific Capacity (mAh g⁻¹) | Cycling Stability |

|---|---|---|---|---|

| HPEPT | Lithium-ion | 3.65 | Not Reported | Stable |

| HPPT | Lithium-ion | 3.48 | Not Reported | Stable |

| MPT-CC | Lithium-ion | Not Reported | 178 | ~100% retention after 1000 cycles |

| X-PSDMPT | Symmetric anion-rocking chair | Not Applicable | 61 | Excellent, 40% retention at 100C |

Catholyte Development for Non-Aqueous Redox Flow Batteries

Non-aqueous redox flow batteries (RFBs) offer a promising avenue for large-scale energy storage, and the development of high-performance catholytes is crucial for their advancement. Phenothiazine derivatives have emerged as promising candidates for catholyte materials due to their electrochemical properties. google.com

Researchers have focused on modifying the phenothiazine core to enhance its solubility in organic solvents and improve battery performance. A key strategy involves the introduction of substituents at the nitrogen atom of the phenothiazine ring. For instance, the addition of methoxy-terminated ether and oligoether substituents has been shown to produce highly soluble, liquid phenothiazines. google.com These modifications can lead to catholyte solutions with high concentrations, a critical factor for achieving high energy density in RFBs.

One notable example is 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT), which features an alkoxy chain that increases its miscibility with non-aqueous organic solvents. This derivative has demonstrated high current density and long-duration cycling, highlighting the potential of strategically functionalized phenothiazines in non-aqueous RFBs. Another derivative, 3,7-bis(trifluoromethyl)-N-ethylphenothiazine, has also been investigated as a highly soluble catholyte with a robust radical cation. researchgate.net

The electrochemical behavior of these phenothiazine-based catholytes is a central aspect of their performance. They typically undergo reversible one-electron oxidation, a desirable characteristic for a catholyte. google.com For example, N-ethylphenothiazine (EPT) is known to be stable in both its neutral and singly oxidized (radical cation) states in aprotic organic solvents. google.com The development of diaminocyclopropenium-phenothiazine hybrid catholytes has shown stable two-electron cycling at potentials of 0.64 and 1.00 V vs Fc/Fc+ with high solubility. umich.edu

Table 1: Electrochemical Properties of Selected Phenothiazine-Based Catholytes

| Compound | Redox Potential (V vs. Fc/Fc+) | Solubility | Key Features |

| 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT) | Not specified | High | High current density and long-duration cycling. |

| N-ethylphenothiazine (EPT) | ~3.5 V vs. Li+/0 | Limited | Stable in neutral and oxidized states. google.com |

| 3,7-bis(trifluoromethyl)-N-ethylphenothiazine | Not specified | >1 M in DMF | Robust radical cation. researchgate.net |

| Diaminocyclopropenium-phenothiazine hybrid | 0.64 and 1.00 | ≥0.45 M in TBAPF6/MeCN | Stable two-electron cycling. umich.edu |

This table is based on available data and may not be exhaustive.

Chemical Sensors and Fluorescent Probes

The unique optical and electronic properties of phenothiazine derivatives make them excellent candidates for the development of chemical sensors and fluorescent probes. bohrium.combohrium.com These sensors are designed to detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules. bohrium.com

Design Principles for Selective Recognition of Chemical Species

The design of phenothiazine-based sensors hinges on the principle of modifying the core structure to create specific binding sites for target analytes. bohrium.com This is often achieved by introducing functional groups that can interact selectively with the species of interest. The electron-rich nature of the sulfur and nitrogen atoms in the phenothiazine ring makes it a strong electron donor, a property that is frequently exploited in sensor design. bohrium.com

One common strategy is the development of "push-pull" chromophores, where the phenothiazine donor is linked to an electron-withdrawing group. semanticscholar.org This creates a system with intramolecular charge transfer (ICT) characteristics, which can be modulated by the presence of an analyte. nih.gov For example, the functionalization of the nitrogen atom of the phenothiazine with dicyano-based acceptors linked through a benzene (B151609) ring has been used to create colorimetric sensors. semanticscholar.org

The synthesis of probes that can selectively detect multiple analytes is another area of interest. For instance, a dual-functional fluorescent probe was designed to detect both Hg²⁺ and ClO⁻ by incorporating specific reaction sites for each analyte within the same molecule. researchgate.net Similarly, phenothiazine-tethered biaryls have been shown to be sensitive to multiple analytes like Fe³⁺, Cu²⁺, picric acid, and 4-nitrophenol. researchgate.net

Mechanisms of Fluorescent Response to Analytes

The fluorescent response of phenothiazine-based probes to analytes is typically governed by several mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and fluorescence resonance energy transfer (FRET). researchgate.net

In many cases, the interaction of the analyte with the probe leads to a change in the electronic properties of the phenothiazine fluorophore, resulting in a detectable change in fluorescence. For example, the oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) can cause a significant blue shift in the emission wavelength. tandfonline.com This mechanism is utilized in probes for detecting oxidizing species like hypochlorite (B82951) (ClO⁻). tandfonline.com

Another common mechanism is the inhibition or activation of PET. In some probe designs, a quencher moiety is attached to the phenothiazine fluorophore. In the absence of the analyte, the fluorescence is quenched via PET. Upon binding of the analyte, the PET process is disrupted, leading to a "turn-on" fluorescent response. mdpi.com

The nucleophilic addition of anions like cyanide (CN⁻) to a specific reaction site on the probe can also induce a change in the ICT characteristics of the molecule, leading to fluorescence quenching. nih.gov The specific response is highly dependent on the design of the probe and the nature of the analyte. rsc.org

Table 2: Examples of Phenothiazine-Based Fluorescent Probes and their Sensing Mechanisms

| Probe | Analyte | Sensing Mechanism |

| BPQ-1 | ClO⁻ | Oxidation of sulfur atom, weakening of ICT effect. tandfonline.com |

| PTZ-ICN | S²⁻ | Not specified |

| PTH-AB-PY | ClO⁻ | Inhibition of PET. researchgate.net |

| PHPQ-SH | Biothiols | Destruction of PET process upon reaction. mdpi.com |

| Phenothiazine-hemicyanine dyes | HSO₃⁻/SO₃²⁻ | Michael addition. rsc.org |

This table summarizes the mechanisms for a selection of reported probes.

Polymerization Inhibitors and Antioxidants (Mechanistic Aspects)

Phenothiazine and its derivatives are widely used as polymerization inhibitors and antioxidants in various industrial processes. chempoint.commdpi.com Their effectiveness stems from their ability to act as radical scavengers. chempoint.com

The primary mechanism of action involves the donation of a hydrogen atom from the N-H group of the phenothiazine ring to a reactive radical species. physchemres.org This process generates a stable phenothiazinyl radical, which is less reactive and can terminate the radical chain reaction, thereby inhibiting polymerization or oxidation. researchgate.net This radical-trapping ability is a key factor in their function as antioxidants. mdpi.com

The antioxidant activity of phenothiazine can proceed through different pathways, including single electron transfer (SET), hydrogen atom transfer (HAT), and radical adduct formation (RAF). researchgate.net In lipid media, the HAT mechanism is predominant, leading to the formation of the stable and potentially toxic phenothiazinyl radical, which can give phenothiazine a prooxidant character in such environments. researchgate.net In aqueous solutions, however, it is suggested to be an excellent antioxidant. researchgate.net

The environment plays a crucial role in the antioxidant mechanism. In aqueous solutions, it is proposed that phenothiazine can be regenerated through a reaction between the initially formed radical cation (PTZ•+) and a superoxide (B77818) radical anion (O₂•⁻), allowing it to scavenge two radicals per cycle. researchgate.net

Phenothiazines are effective at very low concentrations and can be used at high temperatures and in anoxic conditions. chempoint.com Their ability to participate in reversible redox processes also contributes to their utility in these applications. mdpi.com

Future Directions and Emerging Research Avenues for Phenothiazine 1 One

Development of Asymmetric and Chirally Modified Phenothiazine-1-one Systems

The introduction of chirality into the phenothiazine (B1677639) framework is a burgeoning area of research with significant potential. While the asymmetric synthesis of phenothiazine-1-one itself is not yet widely reported, the development of chiral phenothiazine derivatives has demonstrated the value of such systems. For instance, studies have successfully achieved the enantioseparation of various chiral phenothiazine drugs using capillary electrophoresis with cyclodextrin-based selectors. researchgate.net These studies provide a proof-of-concept for differentiating between phenothiazine enantiomers and lay the groundwork for future applications. researchgate.net

Future work will likely focus on developing synthetic methodologies to introduce stereocenters directly into the phenothiazine-1-one core or its side chains. This could involve asymmetric catalysis or the use of chiral auxiliaries. The resulting chirally modified phenothiazine-1-one systems could find applications as:

Chiral sensors: For the enantioselective recognition of biologically important molecules.

Asymmetric catalysts: Where the phenothiazine-1-one core acts as a redox-active and sterically defined ligand.

Chiroptical materials: For applications in circularly polarized luminescence and nonlinear optics.

The successful enantioseparation of related compounds suggests that analytical methods are available to support the development and characterization of these new chiral systems. researchgate.net

Exploration of Excited State Dynamics and Photoredox Catalysis

Phenothiazine derivatives are renowned for their potent photoredox properties, a feature that is ripe for exploration in phenothiazine-1-one systems. beilstein-journals.orgnih.gov The parent N-phenylphenothiazine (PTH) possesses a very high excited-state reduction potential, making it capable of reducing a wide range of substrates. nih.govacs.org Upon photoexcitation, these compounds can generate a stable radical cation (PTH•+), which is a key intermediate in many photocatalytic cycles. beilstein-journals.orgnih.gov

The excited-state dynamics of phenothiazine derivatives with a quinoidal structure, closely related to phenothiazine-1-one, have been investigated using transient absorption spectroscopy. ritsumei.ac.jp These studies reveal extremely fast deactivation processes from the excited state, suggesting the involvement of conical intersections. ritsumei.ac.jp Understanding and controlling these deactivation pathways is crucial for designing efficient photoredox catalysts.

Future research will focus on:

Tuning Redox Potentials: Modifying the substitution pattern on the phenothiazine-1-one ring to fine-tune its ground- and excited-state redox potentials for specific catalytic transformations. beilstein-journals.orgnih.gov

Mechanistic Investigations: Using time-resolved spectroscopy to elucidate the detailed excited-state dynamics, including intersystem crossing to triplet states and charge transfer processes, which are critical for photocatalytic efficiency. nih.govritsumei.ac.jpaip.org